3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
Overview
Description
The compound of interest, 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester, is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is a versatile scaffold in medicinal chemistry and has been utilized in the synthesis of various biologically active compounds, including those with potential anti-tuberculosis activity .
Synthesis Analysis
Isoxazole derivatives can be synthesized through several methods. One approach involves the regioselective synthesis of isoxazole-3,5-dicarboxylic acids derivatives from nitroacetic esters and aromatic aldehydes, utilizing the intermediate of the Dornow reaction - 5-hydroxy-6-oxo-4-aryl-6H-1,2-oxazine-3-carboxylates . Another method includes the reaction of Schiff bases with ethyl nitroacetate to yield isoxazole-3,5-dicarboxylic amides, which can be hydrolyzed to the corresponding acids . Additionally, regioselective 1,3-dipolar cycloaddition has been employed to synthesize ethyl 3-phenyl-4-(trifluoromethyl)isoxazole-5-carboxylate, demonstrating the influence of substitution on the regiochemistry and yield of the cycloaddition .
Molecular Structure Analysis
The molecular structure of isoxazole derivatives is crucial for their biological activity. For instance, the enzymatic resolution of racemic mixtures of 5-phenyl-4,5-dihydroisoxazole-3-carboxylic acid ethyl ester has led to enantiomerically pure compounds, which were further transformed into polyfunctionalized amino acids and dipeptides . The structure-activity relationships (SAR) of these compounds are essential for drug development, as seen in the design of isoxazole-based anti-TB compounds .
Chemical Reactions Analysis
Isoxazole derivatives undergo various chemical reactions that are significant for their functionalization and biological activity. For example, esters of 2-arylcyclopropanecarboxylic acids have been shown to react with nitrous acid, leading to the formation of aryl-substituted isoxazoles . The nitrosation reaction of alkyl esters of 1,2-benzisoxazole-3-acetic acid has also been studied, yielding products identified by chemical and crystallographic methods . Moreover, the deamination of the ethyl ester of 5-amino-3-methylisoxazole-4-carboxylic acid has been explored, with the aim of producing lead compounds for immunomodulatory agents .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives are influenced by their molecular structure and substituents. These properties are critical for the pharmacokinetic and pharmacodynamic profiles of the compounds. The regioselective synthesis methods and the subsequent reactions these compounds undergo can significantly alter their solubility, stability, and reactivity, which are all important factors in drug design and development .
Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes such as cox-2 and cytoplasmic phospholipase A2 . These enzymes play crucial roles in inflammation and pain signaling pathways.
Mode of Action
Based on the structure and the presence of a nitro group, it can be inferred that it might undergo reduction reactions . The nitro group can be reduced to an amine, which can further interact with its targets. The isoxazole ring might also play a role in binding to the target proteins.
properties
IUPAC Name |
ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFPZKCSNGEMJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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